molecular formula C9H7ClN2O B096720 N-(4-Chlorophenyl)-2-cyanoacetamide CAS No. 17722-17-7

N-(4-Chlorophenyl)-2-cyanoacetamide

Cat. No.: B096720
CAS No.: 17722-17-7
M. Wt: 194.62 g/mol
InChI Key: FLLVVAHFEBGZKD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a cyano group and a chlorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide typically involves the reaction of 4-chloroaniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the cyanoacetamide linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer studies, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    N-(4-Chlorophenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a cyano group.

    N-(4-Chlorophenyl)-2-bromoacetamide: Contains a bromo group instead of a cyano group.

    N-(4-Chlorophenyl)-2-hydroxyacetamide: Contains a hydroxy group instead of a cyano group.

Uniqueness: N-(4-Chlorophenyl)-2-cyanoacetamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLVVAHFEBGZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066253
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17722-17-7
Record name N-(4-Chlorophenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17722-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-2-cyanoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.912
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Record name 4-CHLOROCYANOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B6RP9K465
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure of N-(4-Chlorophenyl)-2-cyanoacetamide?

A1: The research paper focuses on elucidating the crystal structure of this compound using X-ray diffraction. [] This technique allowed researchers to determine the precise three-dimensional arrangement of atoms within the molecule. The study provides valuable insights into the bond lengths, bond angles, and overall conformation of the compound. [] While the abstract doesn't detail the molecular formula and weight, these can be deduced from the chemical name and are essential for understanding the compound's properties and potential applications.

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